molecular formula C11H15ClN2S B12798656 Pyrantel hydrochloride CAS No. 21446-87-7

Pyrantel hydrochloride

Cat. No.: B12798656
CAS No.: 21446-87-7
M. Wt: 242.77 g/mol
InChI Key: ZYCUDGIOGBIKAV-IPZCTEOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrantel hydrochloride is synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of 1-methyl-2-(2-thienyl)vinyl-5,6-dihydro-4H-pyrimidine with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrantel hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various pyrantel derivatives with modified chemical properties and potential therapeutic applications .

Mechanism of Action

Pyrantel hydrochloride acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons. This results in the spastic paralysis of susceptible nematodes (worms), causing them to lose their grip on the intestinal wall and be expelled from the host’s body .

Comparison with Similar Compounds

Comparison: Pyrantel hydrochloride is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, whereas mebendazole and albendazole work by inhibiting microtubule synthesis in parasites. Praziquantel, on the other hand, increases the permeability of the parasite’s cell membrane to calcium ions, leading to paralysis and death of the parasite .

This compound is particularly effective against nematodes, making it a valuable option for treating specific parasitic infections .

Properties

CAS No.

21446-87-7

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+;

InChI Key

ZYCUDGIOGBIKAV-IPZCTEOASA-N

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC=CS2.Cl

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2.Cl

Origin of Product

United States

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